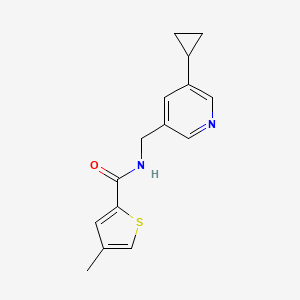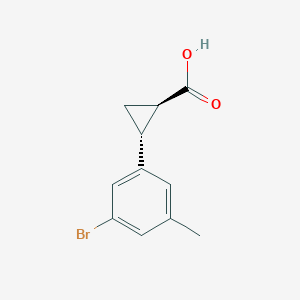
(1R,2R)-2-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has been synthesized and studied for its potential use in various scientific research applications. This compound is of particular interest due to its unique structure and potential for novel mechanisms of action.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid is not fully understood, but it is thought to involve binding to GPCRs and modulating their activity. This could have a wide range of effects on various physiological processes, depending on the specific GPCR targeted.
Biochemical and Physiological Effects:
Studies have shown that (1R,2R)-2-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid can have a variety of biochemical and physiological effects, depending on the specific GPCR targeted. For example, it has been shown to have analgesic effects in animal models by modulating the activity of certain pain receptors. It has also been shown to have anti-inflammatory effects by modulating the activity of certain immune system receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (1R,2R)-2-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid is its potential as a lead compound for the development of new drugs. Its high affinity for certain GPCRs makes it a promising starting point for drug discovery efforts. However, its mechanism of action is not fully understood, which could limit its usefulness in certain applications.
Direcciones Futuras
There are many potential future directions for research on (1R,2R)-2-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid. One area of interest is the development of new drugs based on this compound. By further understanding its mechanism of action and identifying specific GPCRs that it targets, researchers could develop more effective and targeted drugs for a variety of conditions. Another area of interest is the study of its effects on various physiological processes. By identifying specific GPCRs that it targets and understanding how it modulates their activity, researchers could gain insights into the underlying mechanisms of these processes and potentially identify new therapeutic targets.
Métodos De Síntesis
The synthesis of (1R,2R)-2-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid involves several steps. The starting material is 3-bromo-5-methylphenylacetic acid, which is converted into the corresponding acid chloride using thionyl chloride. The resulting acid chloride is then reacted with cyclopropane carboxylic acid in the presence of a Lewis acid catalyst to yield the final product.
Aplicaciones Científicas De Investigación
(1R,2R)-2-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid has been studied for its potential use in various scientific research applications. One area of interest is its potential as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that are involved in a wide range of physiological processes, and are targets for many drugs. (1R,2R)-2-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid has been shown to have high affinity for certain GPCRs, making it a potential lead compound for the development of new drugs.
Propiedades
IUPAC Name |
(1R,2R)-2-(3-bromo-5-methylphenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-6-2-7(4-8(12)3-6)9-5-10(9)11(13)14/h2-4,9-10H,5H2,1H3,(H,13,14)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFCQMWHWIMAFS-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)Br)[C@@H]2C[C@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2R)-2-Amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2783774.png)
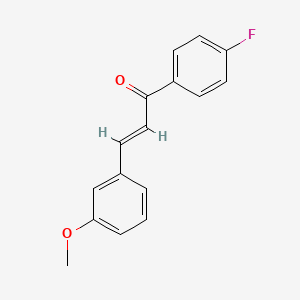


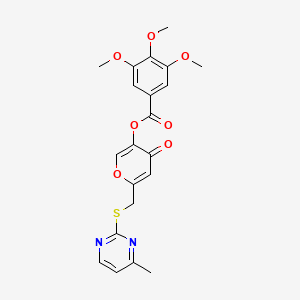
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2783782.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2783786.png)

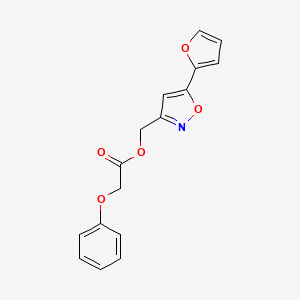
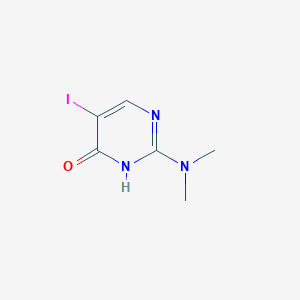
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2783794.png)

